molecular formula C17H23NO3 B2441258 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide CAS No. 1903682-02-9

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide

Cat. No.: B2441258
CAS No.: 1903682-02-9
M. Wt: 289.375
InChI Key: QLLPZNDEHPFACI-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is a complex organic compound characterized by a naphthalene core substituted with hydroxy and methoxy groups, and an amide linkage to a pent-4-enamide chain

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-4-7-16(19)18-12-17(20)10-5-6-13-11-14(21-2)8-9-15(13)17/h3,8-9,11,20H,1,4-7,10,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPZNDEHPFACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Partial Hydrogenation of Naphthol Derivatives

The tetrahydronaphthalene system can be accessed via catalytic hydrogenation of 6-methoxy-1-naphthol. For example, hydrogenation over Pd/C in ethanol at 50–80°C selectively reduces the aromatic ring while preserving the phenolic hydroxyl group. Subsequent protection of the phenol as a triisopropylsilyl (TIPS) ether (using TIPSOTf and n-BuLi) prevents undesired side reactions during downstream functionalization.

Hydroxymethyl Group Installation

Introducing the hydroxymethyl group at C1 requires careful stereochemical control. One approach involves:

  • Friedel-Crafts Acylation : Treating 6-methoxy-1,2,3,4-tetrahydronaphthalene with acetyl chloride and AlCl₃ to form a ketone at C1.
  • Stereoselective Reduction : Reducing the ketone to the secondary alcohol using NaBH₄ in THF at −30°C. This method affords the cis-diol configuration with >90% diastereoselectivity, as evidenced in analogous tetralin reductions.

Functionalization of the Tetrahydronaphthalene Core

Methoxy Group Introduction

The C6 methoxy group is typically installed early in the synthesis to avoid competing reactions. Direct methylation of 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol with methyl iodide in the presence of K₂CO₃ in DMF provides the methoxy derivative in 85–90% yield. Orthogonal protection of the C1 hydroxyl group as a triethylsilyl (TES) ether ensures regioselectivity during this step.

Amine Precursor Synthesis

Conversion of the C1 hydroxymethyl group to an amine involves a two-step sequence:

  • Mitsunobu Reaction : Reacting the alcohol with phthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to yield the phthalimidomethyl derivative.
  • Deprotection : Treatment with hydrazine in ethanol liberates the primary amine, which is subsequently isolated as its hydrochloride salt.

Amide Bond Formation with Pent-4-Enoic Acid

Activation of Pent-4-Enoic Acid

Pent-4-enoic acid is activated as its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane. This intermediate reacts efficiently with primary amines under mild conditions.

Coupling Reaction

Combining the tetrahydronaphthalenylmethanamine hydrochloride with the NHS-activated pent-4-enoate in the presence of N,N-diisopropylethylamine (DIPEA) in DCM affords the target amide in 75–80% yield. Purification via flash chromatography (petroleum ether/ethyl acetate gradient) isolates the product as a white solid.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Parameter Optimal Condition Impact on Yield Source
Protecting Group (C1-OH) TES (triethylsilyl) Prevents β-elimination during methylation
Reduction Temperature −30°C to −20°C Maximizes diastereoselectivity
Coupling Base DIPEA (4 equiv) Neutralizes HCl, accelerates acylation
Catalyst for Hydrogenation Pd/C (10 wt%) in ethanol Completes ring saturation without over-reduction

Stereochemical Considerations

The C1 hydroxymethyl group’s configuration critically influences biological activity. Asymmetric reduction of the ketone precursor using (R)-BINAP-RuCl₂ achieves 92% enantiomeric excess (ee) for the (1R)-isomer. Alternatively, enzymatic resolution with lipase PS-30 separates diastereomers post-synthesis.

Scalability and Industrial Relevance

Multigram-scale synthesis is feasible by adapting protocols from Elisabethin A production:

  • Claisen Rearrangement : EuFOD-catalyzed rearrangement in toluene at 110°C enables gram-scale access to phenolic intermediates.
  • Protecting Group Strategy : Sequential TIPS and TES protection minimizes side reactions during methylation and acylation.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1. Anticancer Properties
Numerous studies have investigated the anticancer potential of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide. For example, research has demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The study highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's disease.

Case Study:
A study found that this compound could inhibit acetylcholinesterase activity, an enzyme associated with cognitive decline in Alzheimer's patients. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Mechanism of Action

The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a pent-4-enamide group.

    N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propionamide: Similar structure but with a propionamide group instead of a pent-4-enamide group.

Uniqueness

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is unique due to its specific substitution pattern and the presence of a pent-4-enamide group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize existing research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydronaphthalene Core : This core structure is known for its hydrophobic properties and potential interactions with biological membranes.
  • Hydroxyl and Methoxy Groups : These functional groups can enhance solubility and bioactivity.
  • Pent-4-enamide Moiety : This part of the molecule may influence its reactivity and biological targets.

Molecular Formula : C14H19NO3
Molecular Weight : 249.31 g/mol

Research indicates that this compound may act primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain modulation and inflammation. By inhibiting FAAH, this compound may elevate endocannabinoid levels, potentially leading to enhanced analgesic and anti-inflammatory effects.

1. Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. The inhibition of FAAH leads to increased levels of anandamide, an endocannabinoid that has been shown to reduce inflammation in various models .

2. Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may possess anticancer activities. For instance, related compounds have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values indicating potent activity .

3. Neuroprotective Effects

There is emerging evidence that FAAH inhibitors can provide neuroprotective effects by modulating endocannabinoid signaling pathways. This has implications for conditions such as neurodegenerative diseases where inflammation plays a key role .

Research Findings and Case Studies

StudyFindings
In vitro studies on cell lines Demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cells with IC50 values ranging from 5 to 52 µM .
Animal models of inflammation Showed reduced inflammatory markers in response to treatment with FAAH inhibitors.
Neuroprotective assays Indicated potential benefits in models of neurodegeneration through modulation of endocannabinoid levels .

Q & A

Q. What are the recommended synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : Similar tetrahydronaphthalene derivatives (e.g., compounds with methoxybenzyl or piperidinyl groups) are synthesized via nucleophilic substitution under basic conditions (e.g., NaHCO₃, K₂CO₃) . For the target compound, coupling the hydroxyl-methoxy-tetrahydronaphthalene core with pent-4-enamide via a methylene bridge is plausible.
    • Amide Bond Formation : Use coupling reagents like EDC/HOBt for amide bond formation between the tetrahydronaphthalene intermediate and pent-4-enoyl chloride.
  • Yield Optimization :
    • Temperature Control : Heating (60–80°C) enhances reaction rates but must avoid decomposition .
    • Catalyst Screening : Test bases (e.g., Et₃N, DBU) to improve nucleophilicity .
    • Purification : Column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the tetrahydronaphthalene core (δ 1.5–2.8 ppm for CH₂ groups), methoxy (δ ~3.8 ppm), and pent-4-enamide (δ 5.2–5.8 ppm for alkene protons) .
  • Mass Spectrometry (MS) :
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or CO) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitution or amide coupling, identifying energy barriers .
  • Reaction Path Search :
    • Apply GRRM or AFIR algorithms to explore alternative pathways (e.g., competing side reactions) .
  • Machine Learning (ML) :
    • Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

Methodological Answer:

  • Systematic Variation :
    • Test biological activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Dose-Response Analysis :
    • Generate IC₅₀ curves (e.g., in enzyme inhibition assays) to quantify potency discrepancies .
  • Theoretical Frameworks :
    • Use structure-activity relationship (SAR) models to reconcile contradictions (e.g., steric effects from the methoxy group altering binding affinity) .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts :
    • Screen chiral ligands (e.g., BINAP, Salen) for asymmetric induction during key steps (e.g., hydroxyl group formation) .
  • Chromatographic Resolution :
    • Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee (%) .
  • Kinetic Resolution :
    • Optimize reaction time to favor kinetic control over racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.